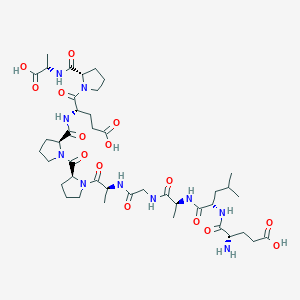

![molecular formula C10H14N5O8P B12362059 [(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12362059.png)

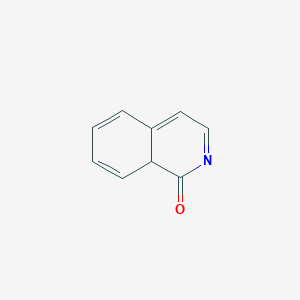

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

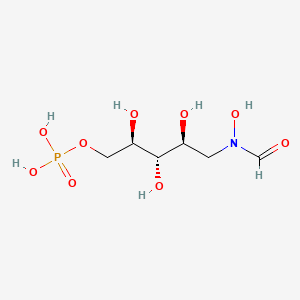

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate, also known as adenosine 5’-monophosphate, is a nucleotide that plays a crucial role in various biological processes. It is a component of RNA and is involved in energy transfer through its conversion to ATP (adenosine triphosphate) and ADP (adenosine diphosphate).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate typically involves the phosphorylation of adenosine. One common method is the reaction of adenosine with phosphoric acid in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound often involves enzymatic synthesis using adenosine kinase, which catalyzes the transfer of a phosphate group from ATP to adenosine, forming adenosine 5’-monophosphate .

Chemical Reactions Analysis

Types of Reactions

Oxidation: [(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate can undergo oxidation reactions to form inosine monophosphate.

Reduction: It can be reduced to form deoxyadenosine monophosphate.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

Oxidation: Inosine monophosphate.

Reduction: Deoxyadenosine monophosphate.

Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate is used as a precursor in the synthesis of other nucleotides and nucleosides .

Biology

In biological research, it is used to study cellular energy transfer and signal transduction pathways. It is also a key component in the study of RNA synthesis and function .

Medicine

In medicine, this compound is used in the development of antiviral and anticancer drugs. It is also used in diagnostic assays to measure enzyme activities related to nucleotide metabolism .

Industry

Industrially, it is used in the production of flavor enhancers and as a supplement in animal feed to promote growth and health .

Mechanism of Action

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate exerts its effects primarily through its role in energy transfer. It is converted to ATP, which is the primary energy currency of the cell. ATP is used in various cellular processes, including muscle contraction, protein synthesis, and cell division .

Comparison with Similar Compounds

Similar Compounds

Adenosine diphosphate (ADP): Similar in structure but contains two phosphate groups.

Adenosine triphosphate (ATP): Contains three phosphate groups and is the primary energy carrier in cells.

Inosine monophosphate (IMP): Similar structure but with a hypoxanthine base instead of adenine.

Uniqueness

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate is unique due to its role as a precursor in the synthesis of ATP and its involvement in various metabolic pathways. Its ability to be converted into different nucleotides makes it a versatile compound in both biological and chemical research .

Properties

Molecular Formula |

C10H14N5O8P |

|---|---|

Molecular Weight |

363.22 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-6,9,16-17H,1H2,(H2,11,14,18)(H2,19,20,21)/t3-,4?,5-,6-,9-/m1/s1 |

InChI Key |

GZEMJRJMFKPWHB-AAXBYFMASA-N |

Isomeric SMILES |

C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |

Canonical SMILES |

C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4R)-1-[(2S)-2-(8-bromooctanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12361990.png)

![disodium;5-chloro-3-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium(3+);hydroxide](/img/structure/B12362012.png)

![N-[(1R)-1-(5-cyano-3-fluoropyridin-2-yl)ethyl]-2-(5,6-difluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B12362047.png)

![tert-butyl4-(4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate](/img/structure/B12362052.png)

![N-[1-[6-(1,1-difluoroethyl)-4-(2-methoxyethoxy)pyridin-2-yl]spiro[2H-pyrrolo[3,2-c]pyridine-3,1'-cyclopropane]-6-yl]acetamide](/img/structure/B12362065.png)